4-[(3-Methoxyphenyl)methylsulfanyl]pyridine
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Overview
Description
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound that features a pyridine ring substituted with a 3-methoxyphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 4-chloropyridine with 3-methoxybenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism where the mercaptan attacks the chloropyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The methoxy and sulfanyl groups can enhance its binding affinity to molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine
- 3-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Uniqueness
4-[(3-Methoxyphenyl)methylsulfanyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and sulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Properties
CAS No. |
646511-26-4 |
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Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H13NOS/c1-15-12-4-2-3-11(9-12)10-16-13-5-7-14-8-6-13/h2-9H,10H2,1H3 |
InChI Key |
UBJKOADMXSMYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=CC=NC=C2 |
Origin of Product |
United States |
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